

Adjusting TOP5668 dosage for different animal models

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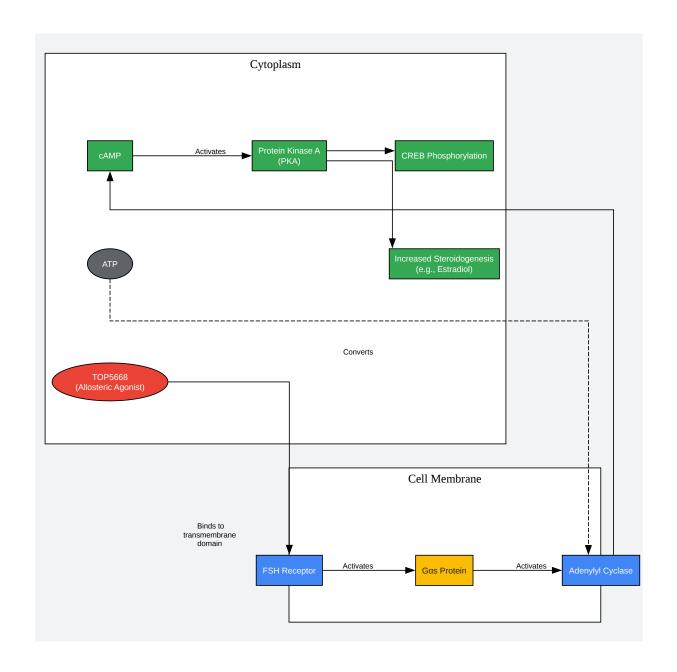
Technical Support Center: TOP5668

This technical support center provides essential information, frequently asked questions, and troubleshooting guidance for researchers utilizing **TOP5668** in preclinical animal models.

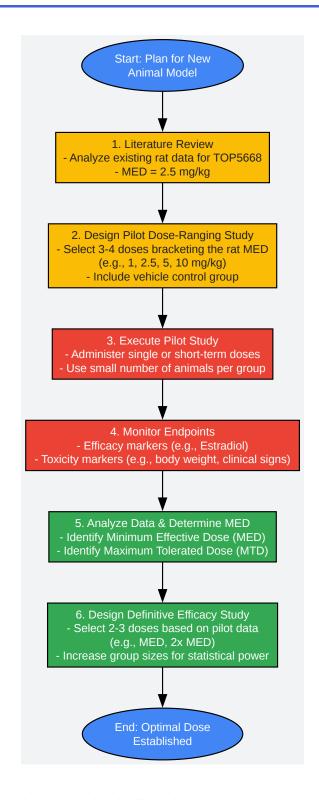
Mechanism of Action

TOP5668 is an orally active, small molecule, allosteric agonist with high selectivity for the Follicle-Stimulating Hormone Receptor (FSHR).[1][2] Unlike the native ligand (FSH), which binds to the extracellular domain, **TOP5668** interacts with the transmembrane domain of the FSHR to activate it.[1] This activation mimics the natural biological activity of FSH, stimulating the classic Gs-protein coupled receptor pathway, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA).[3] This signaling cascade promotes follicular development and stimulates the production of steroid hormones, such as estradiol.[1]









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References

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